molecular formula C6H7IN2 B186498 2-Iodo-1,4-benzenediamine CAS No. 69951-01-5

2-Iodo-1,4-benzenediamine

Cat. No. B186498
CAS RN: 69951-01-5
M. Wt: 234.04 g/mol
InChI Key: CAAOWHHLKPUWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04239708

Procedure details

A mixture of concentrated hydrochloric acid (150 ml) and 2-iodo-4-nitroaniline (30.0 g) is stirred and warmed to 45°-50° C. A solution of stannous chloride dihydrate (90.0 g) in concentrated hydrochloric acid (110 ml) is added while maintaining the reaction temperature at 65°-70° C. After the addition is completed, the mixture is cooled in an ice bath and 50% sodium hydroxide (250 ml) is added slowly. The mixture is filtered and the isolated damp solid is stirred in 600 ml water at reflux. The solution is decolorized with charcoal, filtered and cooled to afford 5.55 g of title compound, m.p. 95°-99° C.
[Compound]
Name
stannous chloride dihydrate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:3]=1[NH2:4].[OH-].[Na+]>Cl>[I:1][C:2]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:3]=1[NH2:4] |f:1.2|

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
90 g
Type
reactant
Smiles
Name
Quantity
110 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
IC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 45°-50° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 65°-70° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
STIRRING
Type
STIRRING
Details
the isolated damp solid is stirred in 600 ml water
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC(=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.55 g
YIELD: CALCULATEDPERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.